3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, a compound belonging to the quinazolinone family, is recognized for its diverse biological activities and potential applications in medicinal chemistry. Quinazolinones are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system, which can exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This specific compound is notable for its structural features, which include a hydroxyl group and a para-methylphenyl substituent.
The compound can be synthesized through various methods that involve the reaction of anthranilic acid derivatives with aldehydes or ketones under specific conditions. Recent studies have explored both traditional and innovative synthetic approaches to enhance yield and efficiency in producing quinazolinone derivatives .
3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is classified as an organic compound within the heterocyclic category. It falls under the broader classification of quinazolinones, which are known for their significant biological activities and are utilized in drug development.
The synthesis of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves several methodologies:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reactant ratios to optimize product yield. Characterization techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure of synthesized compounds.
The molecular formula for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is C12H10N2O2. The structure features:
The molecular weight of the compound is approximately 218.22 g/mol. Crystallographic studies may provide further insights into its three-dimensional arrangement, revealing important information about intermolecular interactions that can influence its biological activity.
3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions:
These reactions often require specific conditions such as solvent choice, temperature control, and catalyst presence to achieve desired outcomes efficiently.
The mechanism of action for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves interaction with biological targets such as enzymes or receptors. The presence of the hydroxyl group may enhance hydrogen bonding with target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Studies have shown that quinazolinone derivatives can exhibit significant effects on various biological pathways, including those involved in inflammation and cancer cell proliferation . Further research is necessary to elucidate specific targets and pathways affected by this compound.
Relevant analyses such as thermogravimetric analysis and differential scanning calorimetry can provide additional insights into thermal stability and decomposition characteristics.
3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone has potential applications in various fields:
Quinazolinone scaffolds have evolved from serendipitous discoveries to rationally designed therapeutic agents. The inaugural synthesis of a quinazolinone derivative occurred in 1869, when Griess reacted anthranilic acid with cyanogen to yield 2-cyanoquinazolinone [5]. This foundational work unlocked systematic exploration of this heterocyclic system. A pivotal milestone emerged in 1951 with the synthesis of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), which demonstrated potent sedative-hypnotic properties and became clinically utilized [5] [9]. Concurrently, natural product isolation revealed biologically active quinazolinones, exemplified by the 1946 discovery of the antimalarial alkaloid febrifugine from Dichroa febrifuga Lour., a traditional Chinese herb [5] [8]. This period established quinazolinones as privileged structures in drug discovery.
The late 20th century witnessed expansion into diverse therapeutic areas. Structural modifications produced prazosin (an α1-adrenergic antagonist for hypertension) in the 1970s [1], while the 1990s–2000s saw kinase inhibitors like gefitinib and erlotinib incorporating quinazoline pharmacophores for epidermal growth factor receptor (EGFR) inhibition in oncology [1] [9]. Over 150 naturally occurring quinazolinone alkaloids have now been cataloged [5], with synthetic derivatives exceeding 10,000 compounds. This progression underscores the scaffold’s versatility in addressing evolving therapeutic challenges.
Table 1: Historical Milestones in Quinazolinone-Based Drug Development
Time Period | Key Advancement | Therapeutic Application |
---|---|---|
1869 | Synthesis of 2-cyanoquinazolinone by Griess | Foundational chemistry |
1946 | Isolation of febrifugine from D. febrifuga Lour. | Antimalarial |
1951 | Synthesis of methaqualone | Sedative-hypnotic |
1970s | Development of prazosin | Antihypertensive |
1990s–2000s | EGFR inhibitors (gefitinib, erlotinib) | Anticancer |
4(3H)-Quinazolinone derivatives constitute a therapeutically significant subclass due to their structural adaptability and target diversity. These compounds exhibit a broad spectrum of pharmacological activities, with recent emphasis on antimicrobial and anticancer applications. Antibacterial derivatives demonstrate potent activity against drug-resistant pathogens; for instance, 2-azolyl-3,4-dihydroquinazolines exhibit minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus [1] [2]. Structure-activity relationship studies reveal that electron-withdrawing groups at C-6/C-7 enhance penetration through bacterial membranes, while lipophilic substituents at N-3 improve potency against methicillin-resistant Staphylococcus aureus (MRSA) [2].
In oncology, 4(3H)-quinazolinones disrupt multiple hallmarks of cancer. Natural quinazolinones like tryptanthrin (from Isatis indigotica Fort.) inhibit tumor proliferation via STAT3 signaling pathway modulation [8], while synthetic analogs such as raltitrexed target thymidylate synthase for antimetabolite activity [8]. Clinical agents idelalisib (phosphoinositide 3-kinase δ inhibitor) and nolatrexed (thymidylate synthase inhibitor) further exemplify the scaffold’s translational impact [8]. The pharmacophore’s ability to engage diverse biological targets—including kinases, reductases, tubulin, and DNA topoisomerases—underpins its therapeutic versatility [1] [9].
Table 2: Biological Activities of Representative 4(3H)-Quinazolinone Derivatives
Biological Activity | Structural Features | Molecular Targets |
---|---|---|
Antibacterial | 2-Azolyl/1,2,4-triazole; C-6/C-7 halogens | DNA gyrase, membrane integrity |
Anticancer | 2-Aryl; N-3 alkyl; C-6/C-7 methoxy | EGFR, thymidylate synthase, tubulin |
Anti-inflammatory | 3-(4-Hydroxyphenyl); C-2 sulfonamide | COX-2, cytokine signaling |
Antimalarial | 3-[β-Keto-γ-(3-hydroxy-2-piperidyl)propyl] | Dihydrofolate reductase |
The specific substitution pattern of 3-hydroxy-2-(4-methylphenyl) confers distinctive physicochemical and pharmacophoric properties. The 3-hydroxy group enables intramolecular hydrogen bonding with the C4 carbonyl oxygen, creating a pseudo-six-membered ring that stabilizes a planar conformation [6]. This planarity enhances π-π stacking interactions with biological targets like kinase ATP-binding sites or DNA base pairs. Spectroscopic analyses (e.g., NMR, IR) confirm tautomeric equilibrium between hydroxy-quinazolinone and keto forms, with the former predominating in solid state [6] [7].
The para-methylphenyl moiety at C-2 provides balanced lipophilicity (LogP ≈ 2.8), facilitating membrane permeability while avoiding excessive hydrophobicity [3]. Crystallographic studies reveal orthogonal orientation between the phenyl ring and quinazolinone plane, maximizing hydrophobic contact surfaces [6]. Electron-donating methyl substitution enhances electron density at C-2, increasing nucleophilicity for interactions with electrophilic residues in enzymatic pockets. This specific arrangement differentiates it from simpler 2-aryl analogs like 2-phenyl-4(3H)-quinazolinone, which exhibit reduced bioactivity profiles [3] [9].
Table 3: Spectroscopic Signatures of 3-Hydroxy-2-(4-Methylphenyl)-4(3H)-Quinazolinone
Spectroscopic Method | Key Features | Structural Implication |
---|---|---|
IR (KBr) | 3150 cm⁻¹ (O-H stretch); 1675 cm⁻¹ (C=O stretch); 1590 cm⁻¹ (C=N stretch) | Intramolecular H-bonding; conjugated system |
¹H NMR (DMSO-d₆) | δ 11.2 (s, 1H, OH); δ 8.2 (d, 1H, H-5); δ 7.8 (m, 4H, aromatic); δ 2.4 (s, 3H, CH₃) | H-bonded OH; aromatic substitution pattern |
UV-Vis (MeOH) | λ_max 280 nm (π→π); 345 nm (n→π) | Extended conjugation; electronic transitions |
The synergistic interplay between these substituents creates a unique pharmacophore: the 3-hydroxy group acts as a hydrogen bond donor/acceptor, the C4 carbonyl serves as a hydrogen bond acceptor, and the 4-methylphenyl group engages in van der Waals interactions. This triad enables multitarget engagement, positioning 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone as a versatile scaffold for rational drug design across therapeutic areas [3] [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1